molecular formula C22H20F3NO2S B11506430 7,7-dimethyl-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

7,7-dimethyl-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11506430
M. Wt: 419.5 g/mol
InChI Key: FDGPNWLFWZWBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-dimethyl-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that features a quinoline core with various substituents, including a thiophene ring and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiophene and trifluoromethylphenyl groups through various coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully hydrogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests possible applications in the development of anti-inflammatory, anticancer, or antiviral agents.

Industry

In the industrial sector, this compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)

Mechanism of Action

The mechanism of action of 7,7-dimethyl-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    7,7-dimethyl-4-(thiophen-2-yl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Lacks the trifluoromethyl group, which may result in different biological activity and electronic properties.

    7,7-dimethyl-4-(furan-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Contains a furan ring instead of a thiophene ring, which can affect its reactivity and applications.

Uniqueness

The presence of both the thiophene ring and the trifluoromethylphenyl group in 7,7-dimethyl-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione makes it unique

Properties

Molecular Formula

C22H20F3NO2S

Molecular Weight

419.5 g/mol

IUPAC Name

7,7-dimethyl-4-thiophen-2-yl-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydroquinoline-2,5-dione

InChI

InChI=1S/C22H20F3NO2S/c1-21(2)11-16-20(17(27)12-21)15(18-7-4-8-29-18)10-19(28)26(16)14-6-3-5-13(9-14)22(23,24)25/h3-9,15H,10-12H2,1-2H3

InChI Key

FDGPNWLFWZWBGE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CS4)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.